molecular formula C19H17NO3 B14320120 Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate CAS No. 110457-95-9

Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate

Cat. No.: B14320120
CAS No.: 110457-95-9
M. Wt: 307.3 g/mol
InChI Key: LQYZNJKINKAUDK-UHFFFAOYSA-N
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Description

Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a cyano group, a phenoxyphenyl group, and a methylbut-2-enoate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate typically involves the reaction of 3-phenoxybenzyl chloride with 3-methylbut-2-enoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate involves its interaction with specific molecular targets. The cyano group is known to interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The phenoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a broader range of applications in both scientific research and industrial processes .

Properties

CAS No.

110457-95-9

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-methylbut-2-enoate

InChI

InChI=1S/C19H17NO3/c1-14(2)11-19(21)23-18(13-20)15-7-6-10-17(12-15)22-16-8-4-3-5-9-16/h3-12,18H,1-2H3

InChI Key

LQYZNJKINKAUDK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)C

Origin of Product

United States

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